6-aminonaphthalene-1-sulfonamide

Beschreibung

The exact mass of the compound 6-Amino-1-naphthalenesulfonamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-aminonaphthalene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-aminonaphthalene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-aminonaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H,11H2,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGDYTKDXRQHEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152922 |

Source

|

| Record name | 6-Amino-1-naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206-43-5 |

Source

|

| Record name | 6-Amino-1-naphthalenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1-naphthalenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-1-naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminonaphthalene-1-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Aminonaphthalene-1-sulfonamide

This guide provides a comprehensive technical overview of the chemical properties of 6-aminonaphthalene-1-sulfonamide, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. We will delve into its structure, synthesis, reactivity, and physicochemical properties, providing field-proven insights and methodologies for its study.

Molecular Structure and Physicochemical Properties

6-Aminonaphthalene-1-sulfonamide is an aromatic sulfonamide characterized by a naphthalene core substituted with both an amino group and a sulfonamide moiety. This unique arrangement of functional groups imparts a specific set of chemical characteristics that are crucial for its potential applications.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 6-aminonaphthalene-1-sulfonamide. These values are estimated based on the known properties of structurally similar aromatic sulfonamides and naphthalenic compounds.[1][2][3]

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀N₂O₂S |

| Molecular Weight | 222.27 g/mol |

| Appearance | Off-white to light brown solid (predicted) |

| Melting Point | >200 °C (decomposition likely) |

| pKa (Sulfonamide N-H) | 9.5 - 10.5 |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. |

| LogP | 1.5 - 2.5 |

Note: These values are estimations and should be confirmed by experimental analysis.

Acidity and Basicity

The 6-aminonaphthalene-1-sulfonamide molecule possesses both an acidic and a basic center. The sulfonamide proton (-SO₂NH₂) is weakly acidic, with a pKa value typically in the range of 9.5 to 10.5 for aromatic sulfonamides.[1][4][5] The aromatic amino group (-NH₂) is basic, with a pKa of the conjugate acid expected to be around 3 to 4, similar to other aminonaphthalenes.

Synthesis of 6-Aminonaphthalene-1-sulfonamide

The synthesis of 6-aminonaphthalene-1-sulfonamide is not extensively documented. However, a logical and well-established synthetic pathway can be proposed, starting from the more readily available 6-aminonaphthalene-1-sulfonic acid. This two-step process involves the conversion of the sulfonic acid to a sulfonyl chloride, followed by amination.[6][7][8]

Caption: Proposed two-step synthesis of 6-aminonaphthalene-1-sulfonamide.

Experimental Protocol: Synthesis

Step 1: Preparation of 6-Aminonaphthalene-1-sulfonyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-aminonaphthalene-1-sulfonic acid.

-

Carefully add an excess of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to the flask.[9][10][11] The reaction should be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, carefully remove the excess chlorinating agent by distillation under reduced pressure.

-

The crude 6-aminonaphthalene-1-sulfonyl chloride can be used directly in the next step or purified by recrystallization from a suitable solvent like toluene.

Step 2: Synthesis of 6-Aminonaphthalene-1-sulfonamide

-

Dissolve the crude 6-aminonaphthalene-1-sulfonyl chloride in a suitable organic solvent such as tetrahydrofuran (THF) or acetone.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide or bubble ammonia gas through the solution with vigorous stirring.[6][12]

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from an ethanol/water mixture to yield 6-aminonaphthalene-1-sulfonamide.

Chemical Reactivity

The reactivity of 6-aminonaphthalene-1-sulfonamide is governed by its two primary functional groups: the aromatic amino group and the sulfonamide group.

Caption: Reactivity map of 6-aminonaphthalene-1-sulfonamide.

Reactions of the Amino Group

The aromatic amino group is a versatile functional handle for further chemical modifications.

-

Diazotization: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reactive intermediate is a cornerstone in the synthesis of azo dyes.[13][14]

-

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy for protecting the amino group or for introducing new functionalities.

-

Alkylation: N-alkylation can be achieved by reacting with alkyl halides, although over-alkylation can be a competing side reaction. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Reactions of the Sulfonamide Group

The sulfonamide group is generally stable but can participate in specific reactions.

-

Deprotonation and Alkylation: The sulfonamide proton can be removed by a strong base to form a sulfonamidate anion. This anion can then act as a nucleophile in reactions with electrophiles, such as alkyl halides, to yield N-substituted sulfonamides.

-

Hydrolysis: While generally resistant to hydrolysis, under harsh acidic or basic conditions, the sulfonamide bond can be cleaved.

Spectroscopic Characterization

The structural elucidation of 6-aminonaphthalene-1-sulfonamide would rely on a combination of spectroscopic techniques.

Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons on the naphthalene ring (multiplets, δ 7.0-8.5 ppm).- Amino protons (-NH₂) (broad singlet, δ 4.0-5.0 ppm).- Sulfonamide proton (-SO₂NH₂) (broad singlet, δ 7.0-8.0 ppm). |

| ¹³C NMR | - Aromatic carbons of the naphthalene ring (δ 110-140 ppm). |

| FT-IR | - N-H stretching of the amino group (two bands, 3300-3500 cm⁻¹).- N-H stretching of the sulfonamide group (broad band, ~3250 cm⁻¹).- Asymmetric and symmetric S=O stretching (strong bands, ~1330 cm⁻¹ and ~1150 cm⁻¹).[15][16][17] |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 222.05. |

Experimental Protocol: Characterization

Caption: Workflow for the characterization of 6-aminonaphthalene-1-sulfonamide.

-

Purification: The crude product should be purified by recrystallization to obtain a sample of high purity for analysis.

-

Structural Confirmation:

-

Record the ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the proton and carbon framework of the molecule.

-

Obtain the FT-IR spectrum to identify the characteristic vibrational frequencies of the functional groups.

-

Perform high-resolution mass spectrometry to confirm the molecular weight and elemental composition.

-

Conduct elemental analysis to determine the percentage composition of C, H, N, and S.

-

-

Physicochemical Characterization:

-

Determine the melting point using a calibrated apparatus.

-

Measure the solubility in various solvents at a defined temperature.

-

Determine the pKa values by potentiometric titration.

-

Applications in Drug Discovery and Materials Science

Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[15] The aminonaphthalene scaffold is also present in numerous biologically active molecules and dyes. The combination of these two functionalities in 6-aminonaphthalene-1-sulfonamide makes it an attractive starting point for the synthesis of novel therapeutic agents and functional materials.[18]

References

-

Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH. Available at: [Link]

-

Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Books. Available at: [Link]

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). Request PDF - ResearchGate. Available at: [Link]

-

Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. (2004). PubMed. Available at: [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie International Edition. Available at: [Link]

-

Facile synthesis of sulfonyl fluorides from sulfonic acids. (2022). RSC Publishing. Available at: [Link]

-

Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. (2025). ResearchGate. Available at: [Link]

-

(PDF) Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. (n.d.). ResearchGate. Available at: [Link]

-

S-Chlorinations. (n.d.). Organic Chemistry Portal. Available at: [Link]

- Process for the preparation of aromatic sulfonyl chlorides. (n.d.). Google Patents.

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). Unibo. Available at: [Link]

- Method for the preparation of polysulfonyl chlorides of styrene resins. (n.d.). Google Patents.

-

Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. (2015). Asian Journal of Chemistry. Available at: [Link]

-

Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. (n.d.). PubMed Central. Available at: [Link]

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). PubMed Central. Available at: [Link]

-

The pK a values of the sulfonamides investigated. (n.d.). ResearchGate. Available at: [Link]

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). Scilit. Available at: [Link]

-

Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI. Available at: [Link]

-

6-Aminonaphthalene-1-sulphonic acid. (n.d.). PubChem. Available at: [Link]

-

osha-96.pdf. (n.d.). OSHA. Available at: [Link]

-

1-Naphthylamine. (n.d.). Wikipedia. Available at: [Link]

-

2-Naphthylamine. (n.d.). PubChem. Available at: [Link]

-

N-Phenylnaphthalen-1-amine. (n.d.). Wikipedia. Available at: [Link]

-

Naphthionic acid. (n.d.). Wikipedia. Available at: [Link]

-

Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). (2021). MDPI. Available at: [Link]

-

Aminonaphthalenesulfonic acids. (n.d.). Wikipedia. Available at: [Link]

Sources

- 1. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cbijournal.com [cbijournal.com]

- 7. books.rsc.org [books.rsc.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. S-Chlorinations [organic-chemistry.org]

- 10. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 11. US2867611A - Method for the preparation of polysulfonyl chlorides of styrene resins - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 14. Naphthionic acid - Wikipedia [en.wikipedia.org]

- 15. asianpubs.org [asianpubs.org]

- 16. Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

6-aminonaphthalene-1-sulfonamide synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of 6-Aminonaphthalene-1-sulfonamide

Introduction

6-Aminonaphthalene-1-sulfonamide is an organosulfur compound belonging to the family of aminonaphthalenesulfonic acid derivatives. These molecules are foundational in the chemical industry, particularly as precursors and intermediates in the synthesis of azo dyes, pigments, and fluorescent reagents.[1][2] The specific arrangement of the amino and sulfonamide functional groups on the naphthalene core imparts unique chemical properties that are leveraged in various industrial applications, from textile and leather dyes to advanced materials science.[1][3]

This guide provides a comprehensive overview of a primary synthetic pathway for 6-aminonaphthalene-1-sulfonamide, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. The focus is on the causality behind experimental choices, the detailed reaction mechanisms, and the practical protocols required for successful synthesis.

Retrosynthetic Analysis and Pathway Design

The synthesis of 6-aminonaphthalene-1-sulfonamide is best approached through a multi-step pathway that strategically introduces the required functional groups onto the naphthalene scaffold. The core of the strategy involves the synthesis of a key intermediate, 1-aminonaphthalene-6-sulfonic acid (commonly known as Cleve's acid-1,6), followed by the conversion of the sulfonic acid group into the target sulfonamide.

The chosen pathway balances reaction efficiency, regiochemical control, and the use of well-established industrial reactions. It begins with the sulfonation of 1-naphthylamine, a process that leverages the directing effects of the amino group to achieve the desired 1,6-substitution pattern.

Overall Synthesis Workflow

The logical flow of the synthesis is depicted below, starting from the readily available 1-naphthylamine and proceeding through the key sulfonic acid intermediate.

Caption: High-level workflow for the synthesis of 6-aminonaphthalene-1-sulfonamide.

Part 1: Synthesis of 1-Aminonaphthalene-6-sulfonic Acid (Cleve's Acid-1,6)

The cornerstone of this synthesis is the regioselective sulfonation of 1-naphthylamine. The amino group (-NH₂) is a powerful activating, ortho, para-directing group. However, direct sulfonation often leads to a mixture of isomers. The choice of reaction temperature is a critical parameter for controlling the product distribution.

Causality of Experimental Choice: Sulfonating 1-naphthylamine with concentrated sulfuric acid at an elevated temperature of approximately 130°C favors the formation of 1-aminonaphthalene-6-sulfonic acid.[4] At lower temperatures, the 1,4-isomer (Naphthionic acid) tends to be the major product due to kinetic control. The higher temperature provides the necessary energy to overcome the activation barrier for the formation of the thermodynamically more stable 1,6-isomer. The 6-position is sterically accessible and electronically favorable, representing a para-like position relative to the amino group across the naphthalene ring system.

Detailed Experimental Protocol

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a thermometer, carefully add concentrated sulfuric acid.

-

Addition of Reactant: Slowly add 1-naphthylamine to the sulfuric acid with continuous stirring, ensuring the temperature is controlled.

-

Heating: Heat the reaction mixture to 130°C and maintain this temperature for several hours to ensure complete conversion.

-

Work-up and Isolation: After cooling, the reaction mixture is poured into water. The precipitated 1-aminonaphthalene-6-sulfonic acid is then isolated by filtration, washed with cold water to remove excess acid, and dried.

Reaction Mechanism: Electrophilic Aromatic Sulfonation

The sulfonation of 1-naphthylamine is a classic electrophilic aromatic substitution (EAS) reaction. The electrophile is sulfur trioxide (SO₃), which is present in concentrated sulfuric acid.

-

Generation of the Electrophile: Sulfuric acid auto-protolyzes to generate SO₃ and other electrophilic species.

-

Electrophilic Attack: The electron-rich naphthalene ring of 1-naphthylamine attacks the SO₃ electrophile. The amino group directs the attack to the activated positions. The attack at the 6-position leads to a resonance-stabilized carbocation intermediate (sigma complex).

-

Deprotonation: A base (such as HSO₄⁻) removes a proton from the carbon bearing the new sulfonic group, restoring the aromaticity of the naphthalene ring and yielding the final product.

Caption: Mechanism of electrophilic sulfonation of 1-naphthylamine.

Part 2: Conversion of Sulfonic Acid to Sulfonamide

This stage involves two standard chemical transformations: the conversion of the sulfonic acid to a more reactive sulfonyl chloride, followed by amination to form the final sulfonamide.

Step 2a: Synthesis of 6-Amino-1-naphthalenesulfonyl Chloride

Principle and Reagent Choice: Sulfonic acids are relatively unreactive towards nucleophiles. To facilitate the formation of the S-N bond, the hydroxyl group of the sulfonic acid must be converted into a better leaving group. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used for this purpose. They react with the sulfonic acid to produce the highly electrophilic sulfonyl chloride intermediate.[5][6]

Detailed Experimental Protocol:

-

Reaction Setup: Suspend the dry 1-aminonaphthalene-6-sulfonic acid in an inert solvent like dichloromethane or use an excess of thionyl chloride as the solvent.

-

Addition of Reagent: Add thionyl chloride (SOCl₂) dropwise to the suspension at a controlled temperature (often room temperature or slightly below). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: The mixture is stirred for several hours until the evolution of HCl and SO₂ gas ceases.

-

Isolation: Excess thionyl chloride is removed under reduced pressure. The resulting crude 6-amino-1-naphthalenesulfonyl chloride is typically used in the next step without extensive purification due to its reactivity.

Step 2b: Synthesis of 6-Aminonaphthalene-1-sulfonamide

Principle: The sulfonyl chloride is a potent electrophile. It readily reacts with nucleophiles such as ammonia in a nucleophilic acyl substitution-type reaction to form the stable sulfonamide S-N bond.[6][7]

Detailed Experimental Protocol:

-

Reaction Setup: The crude 6-amino-1-naphthalenesulfonyl chloride is dissolved in a suitable inert solvent (e.g., acetone, THF).

-

Amination: The solution is cooled in an ice bath, and concentrated aqueous ammonia is added dropwise with vigorous stirring.

-

Reaction and Precipitation: The reaction is typically rapid. The sulfonamide product, being less soluble, often precipitates from the reaction mixture.

-

Isolation and Purification: The solid product is collected by filtration, washed with water to remove ammonium chloride and any unreacted starting materials, and then dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Mechanism: Sulfonamide Formation

The mechanism involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

Caption: Mechanism for the formation of the sulfonamide from sulfonyl chloride.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis pathway. Note that yields are representative and can vary based on reaction scale and purification efficiency.

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Typical Yield (%) |

| 1 | 1-Naphthylamine | Concentrated H₂SO₄ | 130 | 75-85 |

| 2a | 1-Aminonaphthalene-6-sulfonic acid | SOCl₂, cat. DMF | 25-40 | >90 (crude) |

| 2b | 6-Amino-1-naphthalenesulfonyl chloride | Aqueous NH₃, Acetone | 0-10 | 80-90 |

Conclusion

The synthesis of 6-aminonaphthalene-1-sulfonamide is reliably achieved through a three-step process starting from 1-naphthylamine. The key strategic elements are the temperature-controlled electrophilic sulfonation to produce the 1-aminonaphthalene-6-sulfonic acid intermediate, followed by its conversion to the corresponding sulfonamide via a highly reactive sulfonyl chloride. Each step relies on well-understood reaction mechanisms, allowing for rational control over the process to achieve high yields and purity of the final product, which serves as a valuable building block in the dye and chemical industries.

References

- Filo. (2025, April 25). Mechanism between naphthalene and I sulphuric acid.

- ElectronicsAndBooks. (n.d.). Sulfonation of the Naphthalene Derivatives in Protic Solvent. Principles of Isomer Distribution.

- Chemistry Stack Exchange. (2015, May 19). Thermodynamic vs Kinetic Sulphonation of Naphthalene.

- Cerfontain, H., Lambrechts, H. J. P., Schaasberg-Nienhuis, Z. R. H., Coombes, R. G., Hadjigeorgiou, P., & Tucker, G. P. (1983). On the positional reactivity order in the sulfuric acid sulfonation of the two naphthalenesulfonic acids. Canadian Journal of Chemistry, 61(7), 1453-1459.

- Furukawa, M., Nishikawa, M., Inaba, Y., Noguchi, Y., Okawara, T., & Hitoshi, T. (1981). Direct Conversion of Sulfinic Acid to Sulfonic Acid Derivatives. Chemical and Pharmaceutical Bulletin, 29(4), 1183-1186.

- Koeberg-Telder, A., & Cerfontain, H. (1975). Aromatic Sulfonation. Part XVI: Sulfonation of naphthalene and its monosulfonic acids in concentrated aqueous sulfuric acid.

- Benchchem. (n.d.). 6-Amino-4-nitronaphthalene-1-sulfonic Acid.

- Becker, H. G. O., et al. (1989). Process for the preparation of 6-hydroxynaphthalene-1-carboxylic from 1-aminomethylnaphthalene-6-sulphonic acid. U.S.

- Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.

- Wikipedia. (n.d.). Sulfonamide.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

- Wikipedia. (n.d.). Bucherer reaction.

- Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from Macmillan Group - Princeton University.

- Grokipedia. (2026, January 7). Bucherer reaction.

- Guidechem. (n.d.). 6-aminonaphthalene-1-sulphonamide 1206-43-5 wiki.

- Chemistry LibreTexts. (2023, January 22). Bucherer reaction.

- PrepChem.com. (n.d.). Synthesis of Amino J Acid.

- Smolecule. (n.d.). Buy 6-Aminonaphthalene-2-sulfonic acid | 52365-47-6.

- Cambridge University Press. (n.d.). Bucherer Reaction.

- PrepChem.com. (n.d.). Synthesis of 1-Amino-naphthalene-6-sulphonic acid.

- Google Patents. (n.d.). EP0268088B1 - 1-aminomethylnaphthalene-6-sulfonic acid, its preparation and its use.

- MySkinRecipes. (n.d.). 6-Aminonaphthalene-1-sulfonic acid.

- ACS Omega. (2019, October 28). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction.

- PubChem. (n.d.). 6-Aminonaphthalene-1-sulphonic acid.

- Wikipedia. (n.d.). Naphthionic acid.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Google Patents. (n.d.). US2803652A - Intermediate product and process for making it.

- Himalaya Chemicals. (n.d.). 6- Hydroxynaphthalene-2- Sulfonic Acid.

- Wikipedia. (n.d.). Aminonaphthalenesulfonic acids.

- iChemical. (n.d.). 6-Aminonaphthalene-1-sulfonic acid, CAS No. 81-05-0.

- ChemicalBook. (2025, January 27). 1-Aminonaphthalene-6-sulfonic acid.

- National Institutes of Health. (n.d.). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete.

- Google Patents. (n.d.). KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene.

- CORE. (n.d.). The Synthesis of Functionalised Sulfonamides.

Sources

- 1. 6-Aminonaphthalene-1-sulfonic acid [myskinrecipes.com]

- 2. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]

- 3. Buy 6-Aminonaphthalene-2-sulfonic acid | 52365-47-6 [smolecule.com]

- 4. 1-Aminonaphthalene-6-sulfonic acid | 119-79-9 [chemicalbook.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Sulfonamide - Wikipedia [en.wikipedia.org]

- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

A Theoretical and Computational Guide to 6-Aminonaphthalene-1-sulfonamide: From Quantum Mechanics to Drug Design

Abstract: This technical guide provides an in-depth exploration of 6-aminonaphthalene-1-sulfonamide, a molecule possessing the pharmacologically significant sulfonamide group and the structurally important naphthalene scaffold. Tailored for researchers, medicinal chemists, and drug development professionals, this document navigates the theoretical and computational methodologies essential for elucidating the molecule's electronic structure, potential biological interactions, and dynamic behavior. By integrating quantum mechanics, molecular docking, and molecular dynamics simulations, we present a multi-scale approach to understanding its structure-activity relationships (SAR), thereby offering a robust framework for guiding the rational design of novel therapeutics. Each section details the causality behind methodological choices and provides field-proven protocols to ensure technical accuracy and reproducibility.

Introduction: The Convergence of Two Privileged Scaffolds

The field of drug discovery is increasingly driven by the need to understand molecular behavior at an atomic level. Computational chemistry provides an indispensable toolkit to predict, rationalize, and guide experimental efforts. This guide focuses on 6-aminonaphthalene-1-sulfonamide, a molecule that combines two powerful chemical motifs.

The Sulfonamide Group: A Cornerstone of Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern pharmacology.[1][2] First introduced as antibacterial agents, sulfa drugs were among the first effective chemotherapeutics and remain in clinical use.[3] Their utility has since expanded dramatically, with sulfonamide-containing drugs now serving as diuretics, anticonvulsants, anti-inflammatory agents, and potent anticancer therapeutics.[1][4] This versatility stems from the group's ability to act as a hydrogen bond donor and acceptor and to bind effectively to the active sites of various enzymes, such as carbonic anhydrases and dihydropteroate synthetase.[3][5]

The Naphthalene Moiety: A Scaffold for High-Affinity Interactions

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a "privileged structure" in drug design. Its rigid, planar, and lipophilic nature makes it an excellent scaffold for interacting with protein targets, often through π–π stacking and hydrophobic interactions.[6][7] Naphthalene derivatives have shown significant potential as anticancer agents, with some acting as potent inhibitors of tubulin polymerization, a key process in cell division.[7]

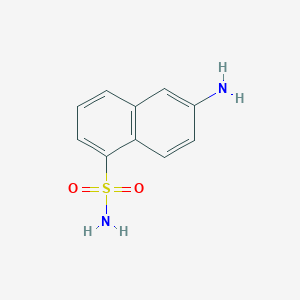

The conjugation of these two moieties in 6-aminonaphthalene-1-sulfonamide (Figure 1) creates a molecule with significant therapeutic potential, warranting a detailed investigation of its physicochemical and interactive properties.

Figure 1: Chemical structure of 6-aminonaphthalene-1-sulfonamide.

Objectives of This Guide

This document serves as a comprehensive guide to the computational study of 6-aminonaphthalene-1-sulfonamide. We will:

-

Detail the foundational quantum chemical properties that govern its intrinsic reactivity.

-

Simulate its interaction with a relevant biological target using molecular docking.

-

Assess the stability and dynamics of the resulting complex through molecular dynamics simulations.

-

Provide standardized, self-validating protocols for each computational stage.

-

Synthesize these findings to inform rational drug design strategies.

Foundational Physicochemical Properties

A thorough understanding of a molecule's basic properties is the first step in any computational study. These values, compiled from authoritative databases, provide the initial parameters for our theoretical models.

| Property | Value | Source |

| CAS Number | 1206-43-5 | [8] |

| Molecular Formula | C₁₀H₁₀N₂O₂S | [8][] |

| Molecular Weight | 222.26 g/mol | [8][] |

| IUPAC Name | 6-aminonaphthalene-1-sulfonamide | [] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)N)C(=C1)S(=O)(=O)N | [] |

Theoretical Framework: Quantum Chemical Investigations

To understand how 6-aminonaphthalene-1-sulfonamide will interact with other molecules, we must first understand its intrinsic electronic landscape. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose, providing insights into electron distribution and reactivity.[10]

Rationale: Why Start with DFT?

DFT calculations allow us to model the molecule in a vacuum (or with a solvent model), free from external interactions. This provides a baseline understanding of its most stable conformation (geometry optimization) and its electronic characteristics. This step is critical because an inaccurate initial structure can lead to erroneous results in subsequent docking and dynamics simulations.

Key Molecular Properties and Their Significance

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[11] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity.[11][12]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface.[10][12] Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. This is invaluable for predicting sites of non-covalent interactions like hydrogen bonding.[12]

-

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated from HOMO/LUMO energies to quantify the molecule's reactivity profile.[10][13]

Tabulated DFT Results (Hypothetical)

The following table presents plausible results from a DFT calculation on 6-aminonaphthalene-1-sulfonamide, based on literature values for similar sulfonamide and naphthalene derivatives.[10][13][14]

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.45 eV | Electron-donating capability |

| LUMO Energy | -1.21 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.24 eV | High kinetic stability, moderate reactivity |

| Dipole Moment | 5.98 D | Significant molecular polarity |

| Chemical Hardness (η) | 2.62 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 2.75 eV | Good electrophilic character |

Protocol: A Self-Validating DFT Workflow

This protocol outlines the steps for conducting a DFT analysis, ensuring robust and reliable results.

-

Initial Structure Generation: Obtain the 2D structure of 6-aminonaphthalene-1-sulfonamide (e.g., from PubChem) and convert it to a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw). Perform an initial geometry optimization using a fast method like the MMFF94 force field.

-

Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

-

Rationale for Method Selection: Choose the B3LYP functional, as it is widely validated for organic molecules and provides a good balance of accuracy and computational cost.[15][16]

-

Rationale for Basis Set: Select the 6-311++G(d,p) basis set. The '++' indicates diffuse functions on all atoms, important for describing anions and weak interactions, while '(d,p)' adds polarization functions, crucial for accurately modeling bonding.[10][15]

-

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Validation Step (Frequency Calculation): After optimization, perform a frequency calculation at the same level of theory.

-

Trustworthiness Check: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.

-

-

Property Calculation: Once the true minimum is confirmed, perform a single-point energy calculation to derive the final electronic properties (HOMO/LUMO energies, MEP, Mulliken charges, etc.).

-

Data Analysis: Visualize the HOMO, LUMO, and MEP surfaces using software like GaussView or VMD to interpret the results in a chemical context.

Interaction Analysis: Structure-Based Drug Design

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[17][18] It is a cornerstone of modern structure-based drug design.

Rationale: Predicting Biological Interactions

By simulating the binding process, we can generate hypotheses about the molecule's mechanism of action, identify key amino acid residues involved in binding, and predict its potential as an inhibitor.[19] This information is crucial for prioritizing compounds for synthesis and biological testing.

Choosing a Target: A Case Study with Carbonic Anhydrase II

Given the prominence of sulfonamides as carbonic anhydrase (CA) inhibitors, we select human Carbonic Anhydrase II (CA-II) as a representative target. CA-II is involved in various physiological processes, and its inhibition is a therapeutic strategy for glaucoma and other conditions.[1] We will use a crystal structure from the Protein Data Bank (PDB), for example, PDB ID: 2CBA.

Interpreting Docking Results

The output of a docking simulation provides two key pieces of information:

-

Binding Affinity: A score (often in kcal/mol) that estimates the strength of the ligand-receptor interaction. More negative values typically indicate stronger binding.

-

Binding Pose: The predicted 3D orientation of the ligand in the active site. Analysis of the pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, which stabilize the complex.

Tabulated Docking Results (Hypothetical)

| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Carbonic Anhydrase II | 2CBA | 6-aminonaphthalene-1-sulfonamide | -8.2 | His94, His96, His119 | Coordination with Zn²⁺ ion |

| Thr199, Thr200 | Hydrogen Bonds | ||||

| Val121, Leu198 | Hydrophobic Interactions |

Protocol: A Standardized Molecular Docking Procedure

This workflow ensures that the docking simulation is properly set up and the results are reliable.

-

Receptor Preparation:

-

Download the PDB file (e.g., 2CBA).

-

Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate atom types and charges using a preparation wizard (e.g., in AutoDock Tools, Schrödinger Maestro). This step is critical for correct hydrogen bond calculation.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of 6-aminonaphthalene-1-sulfonamide from the previous stage.

-

Assign appropriate atom types and charges using the same force field as the receptor to ensure consistency.

-

-

Binding Site Definition:

-

Define the active site by creating a grid box. The box should be centered on the known active site (e.g., the catalytic zinc ion in CA-II) and large enough to encompass the entire binding pocket, allowing the ligand rotational and translational freedom.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The program will systematically search for the best binding poses within the defined grid box.

-

-

Pose Analysis and Validation:

-

Analyze the top-scoring poses. The best pose should be energetically favorable and chemically sensible (e.g., hydrogen bonds formed with appropriate donor/acceptor pairs).

-

Trustworthiness Check: A common validation technique is to re-dock the original co-crystallized ligand (if one exists) into the receptor. A successful docking protocol should be able to reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD) (< 2.0 Å).

-

Dynamic Behavior and System Stability

While docking provides a valuable static snapshot of the binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, providing insights into the stability of the protein-ligand complex and the persistence of key interactions.[17][20]

Rationale: Beyond the Static Picture

MD simulations can reveal whether the interactions predicted by docking are stable over a period of nanoseconds. It helps validate the docking pose and can uncover conformational changes in the protein or ligand upon binding that a static model would miss.

Key Metrics for Analysis

-

Root Mean Square Deviation (RMSD): Calculated for the protein backbone and the ligand. A stable, converging RMSD plot over time indicates that the system has reached equilibrium and the complex is structurally stable.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High RMSF values in certain loops might indicate flexibility that is important for ligand binding or release.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of specific hydrogen bonds throughout the simulation, confirming the persistence of key interactions identified in the docking pose.

Protocol: An Overview of an MD Simulation Workflow

-

System Setup:

-

Use the best-scoring docked pose from the previous step as the starting structure.

-

Select an appropriate force field (e.g., CHARMM36m for proteins, CGenFF for the ligand).[20]

-

Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).[20]

-

Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes.

-

Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand.

-

Run a series of equilibration steps under constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the complex.

-

-

Production Run:

-

Run the production simulation (typically for 100-200 ns for standard binding validation) without restraints, collecting atomic coordinates at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory using tools like GROMACS or VMD to calculate RMSD, RMSF, and perform hydrogen bond analysis.

-

Synthesis of Insights: Guiding Drug Development

The true power of this multi-scale computational approach lies in the synthesis of data from all stages to build a coherent Structure-Activity Relationship (SAR) model.

-

DFT reveals that the sulfonamide oxygens and amino group are the primary sites for hydrogen bonding, as indicated by the MEP map.

-

Molecular Docking confirms this, showing the sulfonamide group coordinating with the active site zinc ion and forming hydrogen bonds with key residues like Thr199 in Carbonic Anhydrase II. The naphthalene ring is shown to fit into a hydrophobic pocket.

-

MD Simulations validate that these interactions are stable over time, confirming the importance of both the sulfonamide "warhead" and the naphthalene "scaffold."

This integrated understanding allows for the rational design of next-generation analogs. For instance, to improve binding affinity, a medicinal chemist could propose modifications to the naphthalene ring to enhance hydrophobic contacts or add substituents to the amino group to form additional hydrogen bonds, while ensuring the critical sulfonamide geometry is maintained.

Conclusion and Future Perspectives

The theoretical and computational study of 6-aminonaphthalene-1-sulfonamide provides a clear and powerful example of modern, in silico drug discovery. By systematically applying DFT, molecular docking, and MD simulations, we can progress from understanding the intrinsic properties of an isolated molecule to predicting its dynamic behavior within a complex biological environment. This workflow not only rationalizes the potential activity of the parent molecule but also provides a validated, data-driven framework for designing derivatives with enhanced potency and specificity.

Future work should focus on applying this workflow to other potential targets for sulfonamides and naphthalenes, such as bacterial dihydropteroate synthase or tubulin. Furthermore, more advanced computational techniques like free energy perturbation (FEP) could be employed to more accurately predict the binding affinities of newly designed analogs before their chemical synthesis, further accelerating the drug discovery pipeline.

References

-

Vega-Hissi, E. G., Andrada, M. F., Zamarbide, G. N., Estrada, M. R., & Tomás-Vert, F. (n.d.). Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. ResearchGate. Retrieved from [Link]

-

Sankaran, K. (n.d.). Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. ResearchGate. Retrieved from [Link]

-

Pradhan, S., Prasad, R., Sinha, C., & Sen, P. (n.d.). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. National Institutes of Health. Retrieved from [Link]

-

Cielecka-Piontek, J., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B, ACS Publications. Retrieved from [Link]

-

Kotwica, K., et al. (2022). Electronic properties of chosen naphthalene derivatives. Taylor & Francis Online. Retrieved from [Link]

-

Mary, Y. S., & Al-Ghamdi, M. S. (2023). Computational studies on Sulfonamide drug molecules by Density Functional Theory. ScienceDirect. Retrieved from [Link]

-

Cabaleiro-Lago, C., et al. (2008). Computational Study on the Characteristics of the Interaction in Naphthalene···(H2X)n=1,2 (X = O, S) Clusters. The Journal of Physical Chemistry A, ACS Publications. Retrieved from [Link]

-

El-Drka, N., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. PubMed. Retrieved from [Link]

-

Al-Hussain, S. A. (2024). Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT. ResearchGate. Retrieved from [Link]

-

Journal of Applied Organometallic Chemistry. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Retrieved from [Link]

-

Gull, S., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Retrieved from [Link]

-

PubChem. (n.d.). 6-Aminonaphthalene-1-sulphonic acid. Retrieved from [Link]

-

Michalska, D., et al. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. PubMed Central. Retrieved from [Link]

-

Romanian Journal of Biophysics. (n.d.). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Retrieved from [Link]

-

WorldOfChemicals. (2013). 6-Aminonaphthalene-1-sulfonic acid. Retrieved from [Link]

-

ResearchGate. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

ResearchGate. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

Zafar, W., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Semantic Scholar. Retrieved from [Link]

-

iChemical. (n.d.). 6-Aminonaphthalene-1-sulfonic acid, CAS No. 81-05-0. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 6-Aminonaphthalene-1-sulfonic acid. Retrieved from [Link]

-

Wang, W., et al. (2021). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). US4874892A - Process for the preparation of 6-hydroxynaphthalene-1-carboxylic from 1-aminomethylnaphthalene-6-sulphonic acid.

-

LookChem. (n.d.). Cas 119-79-9,1-Aminonaphthalene-6-sulfonic acid. Retrieved from [Link]

-

Acta Crystallographica Section E. (n.d.). Crystal structure characterization, Hirshfeld surface analysis, and DFT calculation studies of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone. National Institutes of Health. Retrieved from [Link]

-

Journal of Al-Nahrain University. (n.d.). Density Functional Theory Calculations of Di-amino naphthalene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-Amino-naphthalene-6-sulphonic acid. Retrieved from [Link]

-

Al-Hussain, S. A., & Al-Wabli, R. I. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. Retrieved from [Link]

-

Biçer, E., et al. (2020). Voltammetric and Docking Investigation of the Binding Interaction between (E)-1-[(2-Phenoxyphenylimino)methyl]naphthalen-2-ol and Calf Thymus DNA. Semantic Scholar. Retrieved from [Link]

-

Biçer, E., et al. (2023). Electrochemical and Molecular Docking Studies on the Interactions of (Z)-1-[(2,4-dimethoxyphenylamino)methylene]naphthalen-2(1H)-one with Calf Thymus DNA, HSA and BSA Biomolecules. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. openaccesspub.org [openaccesspub.org]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jaoc.samipubco.com [jaoc.samipubco.com]

- 15. researchgate.net [researchgate.net]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. rjb.ro [rjb.ro]

- 19. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safety, Handling, and Toxicological Profile of 6-Aminonaphthalene-1-sulfonamide

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a synthesis of available data and is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) for the specific material you are handling and adhere to all institutional and regulatory safety protocols.

Introduction

6-Aminonaphthalene-1-sulfonamide is an aromatic organic compound belonging to the aminonaphthalene and sulfonamide classes. While specific applications are not widely documented in public literature, its structural motifs are common in medicinal chemistry and dye synthesis. The aminonaphthalene core is a versatile scaffold, and the sulfonamide group is a well-known pharmacophore.[1] This guide provides a consolidated overview of the critical safety, handling, and toxicological information for 6-aminonaphthalene-1-sulfonamide, primarily by leveraging data from its closest structural analog, 6-aminonaphthalene-1-sulfonic acid, and the broader chemical classes to which it belongs. The insights herein are designed to empower laboratory professionals to manage this compound with the highest degree of safety and scientific rigor.

Chemical Identity

It is critical to note that specific data for 6-aminonaphthalene-1-sulfonamide is limited. The data presented is largely extrapolated from its sulfonic acid analog, 6-aminonaphthalene-1-sulfonic acid (CAS 81-05-0).

| Identifier | Value | Source |

| Chemical Name | 6-aminonaphthalene-1-sulfonamide | - |

| Analog | 6-aminonaphthalene-1-sulfonic acid | [2][3][4] |

| CAS Number (Analog) | 81-05-0 | [2][3][4] |

| Molecular Formula (Analog) | C₁₀H₉NO₃S | [2][3][4] |

| Molecular Weight (Analog) | 223.25 g/mol | [2][3][4] |

| Synonyms (Analog) | Dahl's Acid, 6-Amino-1-naphthalenesulfonic acid | [2] |

Hazard Identification and Classification

Understanding the inherent hazards of a chemical is the foundation of its safe use. Based on the GHS classification for the parent sulfonic acid, 6-aminonaphthalene-1-sulfonamide should be treated as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.

GHS Classification (Based on 6-Aminonaphthalene-1-sulfonic acid)

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |

(Source: Aggregated GHS information from ECHA for CAS 81-05-0[2])

Expert Interpretation: The hazard profile indicates that this compound is a potent irritant. The primary routes of occupational exposure are inhalation of dust particles and dermal contact. The H335 warning necessitates that this compound be handled in a well-ventilated area, preferably within a certified chemical fume hood, to prevent respiratory tract irritation.[2] The H315 and H319 statements mandate the use of appropriate personal protective equipment (PPE), including gloves and safety glasses, to prevent painful and potentially damaging contact with skin and eyes.[2]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety, grounded in established protocols, is essential. The following procedures are designed to mitigate the risks identified in the hazard classification.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of the solid compound or its solutions must be performed inside a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.

-

Ventilation: The laboratory should have a general ventilation system that ensures multiple air changes per hour, preventing the accumulation of airborne contaminants.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a system designed to provide a barrier between the researcher and the chemical hazard.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn over the goggles when there is a significant risk of splashing, such as when handling larger quantities or preparing solutions.[6]

-

Skin Protection:

-

Gloves: Nitrile gloves with a minimum thickness of >0.11 mm are recommended. Always inspect gloves for tears or punctures before use. Employ proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[7]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened. Ensure cuffs are snug to prevent dust from entering.

-

-

Respiratory Protection: If handling the material outside of a fume hood is unavoidable (e.g., during a large spill), a NIOSH-approved respirator with a particle filter is required.[5]

Caption: Standard workflow for handling 6-aminonaphthalene-1-sulfonamide.

Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][8] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Laboratory Spill Response Protocol

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Isolate: Restrict access to the spill area.

-

Ventilate: Ensure the fume hood is operating or increase ventilation to the area.

-

Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

-

Contain & Clean: For a solid spill, gently cover with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[5]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[8]

Caption: Decision-making flowchart for spill response.

Toxicological Profile

Summary of Toxicological Hazards (Inferred)

| Endpoint | Finding | Rationale / Comments |

| Acute Toxicity | Expected to have low to moderate acute toxicity. The analog, 4-aminonaphthalene-1-sulfonic acid, is harmful if swallowed.[8] | The primary concern is local irritation rather than systemic toxicity from a single, low-dose exposure. |

| Carcinogenicity | Potential concern. 1-Naphthylamine is classified as a carcinogen (Carc. 1A).[9] | While 6-aminonaphthalene-1-sulfonamide itself is not classified, the aminonaphthalene structure is a known structural alert for carcinogenicity. Metabolic activation is a key concern.[10] |

| Mutagenicity | Potential concern. Some aminonaphthalenes show mutagenic potential in the Ames test, often dependent on the position of the amino group.[10] | N-hydroxylation of the amino group can lead to reactive intermediates capable of DNA adduction. |

| Metabolism | The naphthalene ring is subject to oxidative metabolism, primarily by cytochrome P450 enzymes.[11] | This can lead to the formation of reactive intermediates like quinones and epoxides, which are associated with cytotoxicity and genotoxicity.[11][12] |

Mechanism of Toxicity: A Mechanistic Perspective

The toxicity of aminonaphthalenes is intrinsically linked to their metabolism. The amino group can undergo N-hydroxylation, a critical activation step, to form a hydroxylamine. This intermediate can be further oxidized or esterified to form highly reactive nitrenium ions. These electrophilic species can covalently bind to cellular macromolecules like DNA and proteins, leading to mutations, cellular dysfunction, and potentially initiating carcinogenesis.[10] The naphthalene core itself can be metabolized to form naphthalene oxide, which can rearrange to naphthols or be converted to dihydrodiols and catechols, some of which can redox cycle and generate oxidative stress.[11]

Caption: Hypothetical pathway for metabolic activation and toxicity.

Storage and Disposal

Proper storage is crucial for maintaining chemical integrity and safety, while appropriate disposal is essential for environmental protection.

Storage Conditions

-

Container: Store in a tightly sealed, properly labeled container.[5]

-

Environment: Keep in a cool, dry, and well-ventilated area designated for toxic or hazardous chemicals.[7][13]

-

Protection: Protect from light and moisture.[13][14] Some aromatic amines are sensitive to air and light, which can cause degradation.[7]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[9]

Disposal

-

Waste Characterization: This material should be disposed of as hazardous chemical waste.

-

Procedure: Waste must be collected in a designated, sealed, and properly labeled container. Disposal must be handled by trained personnel or an approved chemical waste contractor in accordance with all federal, state, and local regulations.[8] Do not dispose of down the drain or in regular trash.[5]

References

-

National Center for Biotechnology Information. (n.d.). 6-Aminonaphthalene-1-sulphonic acid. PubChem. [Link]

-

LookChem. (n.d.). Cas 119-79-9, 1-Aminonaphthalene-6-sulfonic acid. [Link]

-

De Simone, G., et al. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. National Center for Biotechnology Information. [Link]

-

Vinggaard, A. M., et al. (1995). Diaminonaphthalenes and related aminocompounds: mutagenicity, CYP1A induction and interaction with the Ah receptor. PubMed. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1-Naphthylamine. [Link]

-

MSF Medical Guidelines. (n.d.). Drug quality and storage. [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]

-

MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

-

Brusick, D. (2000). Genetic toxicity of naphthalene: a review. PubMed. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]

-

MDPI. (2024, January 11). New CdS–Bentonite Composites with Photocatalytic Properties. [Link]

-

Acros Organics. (2020, September 16). SAFETY DATA SHEET: 4-Aminonaphthalene-1-sulfonic acid. [Link]

-

Pharma Dost. (n.d.). CHAPTER 1 AROMATIC WATERS. [Link]

-

Stohs, S. J., & Ohia, S. (2002). Naphthalene toxicity and antioxidant nutrients. PubMed. [Link]

-

Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. PubMed. [Link]

-

Penta chemicals. (2024, April 30). 1-Naphthylamine - SAFETY DATA SHEET. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 6-Aminonaphthalene-1-sulphonic acid | C10H9NO3S | CID 66470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 6-Amino-1-naphthalenesulfonic Acid 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. carlroth.com [carlroth.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. Diaminonaphthalenes and related aminocompounds: mutagenicity, CYP1A induction and interaction with the Ah receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Naphthalene toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genetic toxicity of naphthalene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]

- 14. bspublications.net [bspublications.net]

exploring the fluorescence properties of 6-aminonaphthalene-1-sulfonamide

An In-depth Technical Guide to the Fluorescence Properties of 6-Aminonaphthalene-1-sulfonamide

Authored by: A Senior Application Scientist

Abstract

Naphthalene and its derivatives represent a cornerstone in the development of fluorescent probes, valued for their intrinsic photophysical properties, including high quantum yields and excellent photostability.[1] This guide provides a comprehensive exploration of 6-aminonaphthalene-1-sulfonamide, a member of this versatile family. While direct, exhaustive studies on this specific isomer are less prevalent than for its counterparts like 8-anilinonaphthalene-1-sulfonic acid (ANS), its structural characteristics allow for a robust, predictive analysis of its fluorescence behavior. This document synthesizes theoretical principles with practical methodologies, offering researchers and drug development professionals a foundational understanding and a clear experimental framework for characterizing and utilizing this compound. We will delve into the theoretical underpinnings of its expected solvatochromism, outline its potential applications in probing hydrophobic environments, and provide detailed protocols for its empirical characterization.

Introduction to 6-Aminonaphthalene-1-sulfonamide

6-Aminonaphthalene-1-sulfonamide is an organic compound featuring a naphthalene core functionalized with both an amine (-NH₂) and a sulfonamide (-SO₂NH₂) group.[2][3] The strategic placement of these groups on the rigid, aromatic naphthalene ring system is predicted to confer environment-sensitive fluorescence, a hallmark of many naphthalene sulfonamide derivatives.[1][4]

Chemical Identity:

-

IUPAC Name: 6-aminonaphthalene-1-sulfonic acid[3]

-

Molecular Formula: C₁₀H₉NO₃S[2]

-

Molecular Weight: 223.25 g/mol [2]

-

CAS Number: 81-05-0[3]

The inherent value of such compounds lies in their ability to translate changes in their local molecular environment—such as polarity, viscosity, or binding events—into observable changes in their fluorescence output (e.g., intensity, emission wavelength).[4][5] This property makes them powerful tools for studying dynamic biological systems, such as protein conformational changes, membrane fluidity, and drug-protein interactions.[6][7]

Caption: Chemical Structure of 6-aminonaphthalene-1-sulfonic acid.

The Photophysical Basis of Fluorescence in Naphthalene Sulfonamides

The fluorescence of compounds like 6-aminonaphthalene-1-sulfonamide is governed by the transitions between electronic energy states, a process elegantly captured by the Jablonski diagram. Upon absorbing a photon of appropriate energy, the molecule is elevated from its ground electronic state (S₀) to an excited singlet state (S₁). It then rapidly loses some energy through non-radiative vibrational relaxation before returning to the ground state by emitting a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, and this energy difference is known as the Stokes shift.

A key feature of many naphthalene-based probes is their pronounced sensitivity to the polarity of the surrounding solvent, a phenomenon known as solvatochromism .[4] In polar solvents, the excited state of the fluorophore can be stabilized by dipole-dipole interactions with solvent molecules. This stabilization lowers the energy of the excited state, resulting in a red-shifted (longer wavelength) emission. Conversely, in non-polar, hydrophobic environments, this stabilization is minimal, leading to a higher-energy emission, which appears blue-shifted.[4] This effect is often accompanied by a significant increase in fluorescence quantum yield in non-polar environments, as non-radiative decay pathways are less favored.[5] The well-studied probe 8-anilino-1-naphthalenesulfonic acid (ANS) is a classic example; it is weakly fluorescent in water but exhibits strong fluorescence when bound to the hydrophobic pockets of proteins.[4][6]

Caption: Jablonski diagram illustrating key photophysical processes.

Predicted Fluorescence Properties and Environmental Sensitivity

While specific experimental data for 6-aminonaphthalene-1-sulfonamide is limited, we can predict its behavior based on structurally similar compounds like 4-Amino naphthalene-1-sulfonic acid.[8] It is anticipated that 6-aminonaphthalene-1-sulfonamide will exhibit positive solvatochromism, characterized by a significant red shift in its emission spectrum as solvent polarity increases.

The causality behind this is the nature of the S₁ excited state. This state typically possesses a larger dipole moment than the S₀ ground state. In a polar solvent, the surrounding solvent molecules reorient themselves to stabilize this larger dipole, lowering the energy of the S₁ state prior to emission. This energy reduction translates directly to a lower-energy (red-shifted) emitted photon. In a non-polar solvent, this stabilization is absent, resulting in a higher-energy (blue-shifted) emission.

Table 1: Exemplary Solvatochromic Effects on Naphthalene Sulfonamide Fluorescence (Based on 4-Amino Isomer Data[8])

| Solvent | Relative Polarity | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δλ, nm) | Predicted Quantum Yield |

| Butanol | 0.481 | ~429 | ~490 | ~61 | High |

| Methanol | 0.762 | ~330 | ~515 | ~185 | Moderate |

| Water | 1.000 | ~325 | ~530 | ~205 | Low |

This table illustrates the expected trend. Actual values for 6-aminonaphthalene-1-sulfonamide must be determined empirically.

Applications in Research and Drug Development

The environment-sensitive fluorescence of 6-aminonaphthalene-1-sulfonamide makes it a potentially valuable tool for a range of applications:

-

Probing Protein Hydrophobicity: Like ANS, it could be used to study protein folding and conformational changes.[6] When a protein unfolds, it exposes hydrophobic residues that are typically buried within its core. 6-Aminonaphthalene-1-sulfonamide would be expected to bind to these exposed regions, resulting in a significant increase in fluorescence intensity and a blue shift in its emission maximum.

-

Drug-Albumin Binding Studies: Serum albumin is a major carrier protein for many drugs in the bloodstream, and its binding sites are often hydrophobic.[9] This probe could be used in competitive binding assays to determine the binding constants and mechanisms of new drug candidates.

-

Membrane Fluidity Analysis: The probe's fluorescence characteristics may change upon partitioning into lipid membranes, providing insights into membrane structure and phase transitions.[6]

-

Development of Targeted Probes: The core structure can be chemically modified to create more complex probes. For instance, linking it to a tumor-targeting moiety could enable its use in fluorescent imaging applications.[10]

Experimental Workflow for Fluorescence Characterization

To empirically validate the predicted properties of 6-aminonaphthalene-1-sulfonamide, a systematic characterization is required. The following protocol outlines a robust methodology.

Caption: Workflow for the characterization of fluorescence properties.

Detailed Experimental Protocol

Objective: To determine the excitation and emission spectra, Stokes shift, and relative quantum yield of 6-aminonaphthalene-1-sulfonamide in different solvents.

Materials:

-

6-Aminonaphthalene-1-sulfonamide (high purity)

-

Spectroscopy-grade solvents (e.g., water, methanol, ethanol, butanol, dioxane, cyclohexane)

-

Quinine sulfate (quantum yield standard)

-

0.1 M Sulfuric acid

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Fluorescence spectrophotometer

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of 6-aminonaphthalene-1-sulfonamide and dissolve it in a suitable solvent like methanol to prepare a 1 mM stock solution.[11] Ensure complete dissolution.

-

Causality: Methanol is a good starting point as it can dissolve the compound and is miscible with a wide range of other solvents.

-

-

Preparation of Working Solutions:

-

Dilute the stock solution to a final concentration of 10 µM in each of the selected solvents. The final absorbance at the excitation wavelength should be kept below 0.05 to avoid inner filter effects.

-

Prepare a solvent blank for each solvent used.

-

Prepare a 10 µM solution of quinine sulfate in 0.1 M H₂SO₄ as the reference standard.

-

-

Fluorescence Measurements:

-

Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

To find the optimal excitation wavelength: Set the emission wavelength to an estimated value (e.g., 500 nm) and scan the excitation wavelengths (e.g., from 250 nm to 450 nm) to obtain the excitation spectrum. The peak of this spectrum is the λ_ex(max).

-

To measure the emission spectrum: Set the excitation monochromator to the determined λ_ex(max) and scan the emission wavelengths (e.g., from λ_ex(max) + 20 nm to 700 nm). The peak of this spectrum is the λ_em(max).